

Solubility Profile & Technical Characterization: 5-Chloro-2-fluoronicotinic Acid[1][2]

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Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinic Acid

CAS No.: 884494-57-9

Cat. No.: B1460980

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Executive Summary

This technical guide provides a comprehensive solubility profile and handling framework for **5-Chloro-2-fluoronicotinic acid**. As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, understanding its dissolution thermodynamics is essential for process optimization.

Critical Identity Note: While the user provided CAS 59626-95-0, commercial databases frequently associate the specific isomer **5-Chloro-2-fluoronicotinic acid** with CAS 884494-57-9. The isomer 2-Chloro-5-fluoronicotinic acid is often linked to CAS 38186-88-8.[1][2]

Actionable Advice: Verify the structure via ¹H-NMR prior to scale-up. This guide focuses on the **5-Chloro-2-fluoronicotinic acid** structure (F at C2, Cl at C5).

Physicochemical Characterization

To predict solubility behavior, we must first analyze the electronic environment of the molecule. The interplay between the pyridine nitrogen, the carboxylic acid, and the electron-withdrawing halogens dictates the solubility profile.

Structural Analysis & Electronic Effects

- Lipophilicity (LogP/LogD): The presence of Chlorine (C5) and Fluorine (C2) significantly increases the lipophilicity compared to unsubstituted nicotinic acid.
 - Estimated LogP: ~1.5 – 2.0 (Moderate lipophilicity).
 - Implication: Limited solubility in pure water at neutral pH; high solubility in polar aprotic solvents.
- Acidity (pKa): The Fluorine atom at the C2 position exerts a strong inductive effect ($-I$), stabilizing the carboxylate anion more effectively than in nicotinic acid.
 - Estimated pKa: 2.5 – 3.0 (More acidic than nicotinic acid, pKa ~4.75).
 - Implication: The compound will exist primarily as an anion at physiological pH (7.4) and basic process conditions (pH > 9).

Predicted Solubility Matrix

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and dielectric constants.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Strong dipole interactions disrupt the crystal lattice; H-bond acceptance from COOH.
Polar Protic	Methanol, Ethanol	Moderate (20-50 mg/mL)	Solvation via hydrogen bonding; solubility increases with temperature.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Good interaction with the lipophilic halopyridine core.
Esters/Ethers	Ethyl Acetate, THF	Moderate	Useful for extraction; solubility drops significantly at low temperatures (good for crystallization).
Aqueous (Acidic)	0.1 M HCl, Water (pH < 2)	Very Low (<1 mg/mL)	Molecule is neutral/protonated; lattice energy dominates over hydration.
Aqueous (Basic)	1.0 M NaOH, NaHCO ₃	High (>100 mg/mL)	Formation of the sodium salt ($R-COO^- Na^+$) creates high hydration energy.

Experimental Protocols

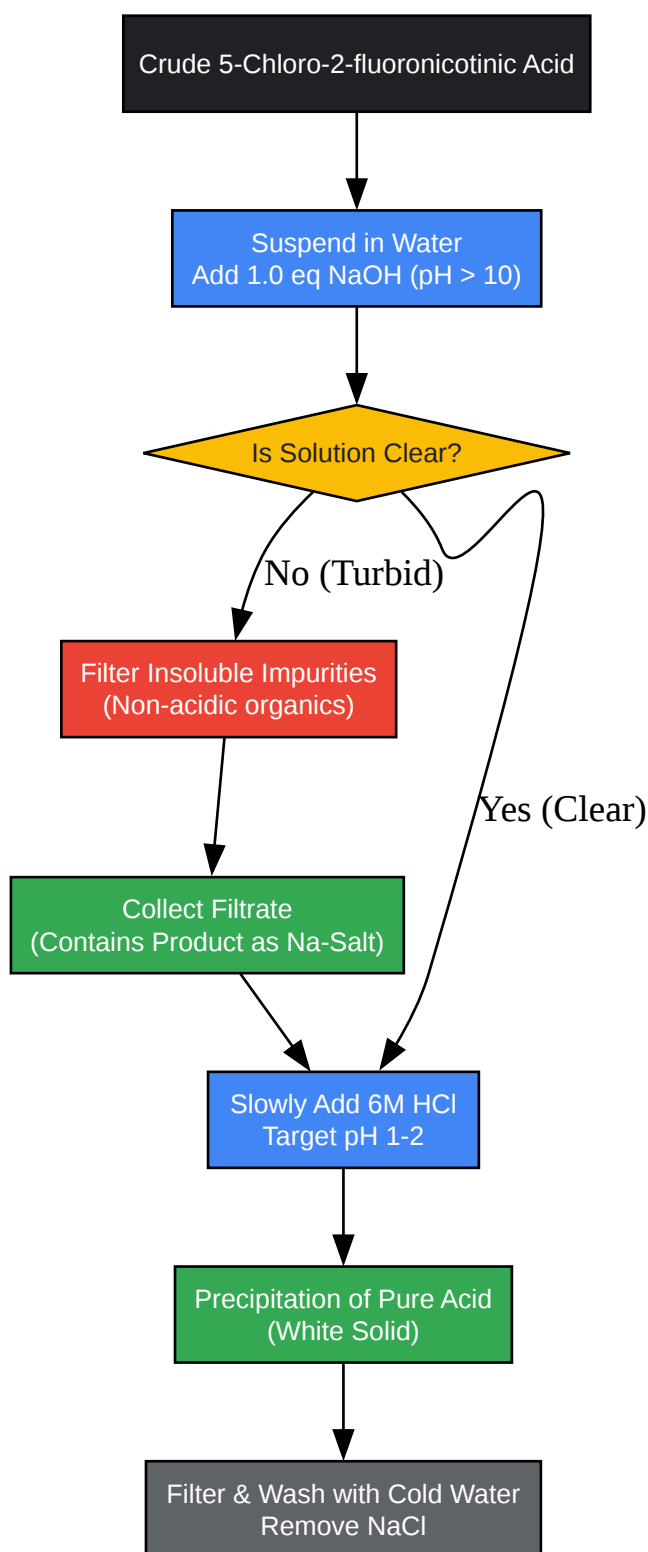
As a Senior Scientist, I recommend validating these values empirically using the following self-validating protocols.

Protocol A: pH-Dependent Solubility Switch (Purification)

This method utilizes the compound's amphoteric nature (pyridine N vs. carboxylic acid) to purify it from non-acidic impurities.

Workflow Logic:

- Dissolution: Convert the insoluble acid to a soluble salt using base.
- Filtration: Remove non-acidic insoluble impurities.
- Precipitation: Re-protonate to crash out the pure acid.



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Figure 1: Acid-Base Swing Purification Workflow. This protocol ensures removal of non-acidic organic impurities.

Protocol B: Quantitative Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility in a specific solvent (e.g., Ethyl Acetate) for process scale-up.

- Preparation: Add excess solid **5-Chloro-2-fluoronicotinic acid** to 5 mL of the target solvent in a glass vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
 - Tip: Visual check: If all solid dissolves, add more until a suspension persists.
- Sampling: Filter an aliquot using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).
- Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC.
 - Detection: UV at 254 nm (Pyridine ring absorption).
 - Calculation: Compare Peak Area against a standard curve of known concentration.

Application in Process Chemistry Recrystallization Strategies

The solubility profile suggests two primary methods for obtaining high-purity crystals:

- Anti-Solvent Crystallization:
 - Solvent: Methanol or DMSO (High solubility).
 - Anti-Solvent: Water (Low solubility for neutral form).
 - Procedure: Dissolve in minimal hot Methanol. Slowly add Water until turbidity persists. Cool slowly to 4°C.
- Thermal Recrystallization:

- Solvent: Ethyl Acetate or Toluene.
- Procedure: The compound shows a steep solubility curve in these solvents (Low at RT, High at Reflux). Heat to reflux to dissolve, filter hot, and cool slowly.

Reaction Solvent Selection[5]

- Nucleophilic Substitution (S_NAr): If reacting the Chlorine or Fluorine, use DMSO or DMF. The high solubility and polarity stabilize the transition states.
- Amide Coupling: Use DCM or DMF. If using DCM, ensure the base (e.g., DIPEA) is added to maintain solubility of the intermediate active ester.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 884494-57-9 (**5-Chloro-2-fluoronicotinic acid**). Retrieved from [\[Link\]](#)
- University of Rochester. Solvents for Recrystallization Guide. Retrieved from [\[Link\]](#)

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Sources

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- 2. 38186-88-8 | 2-Chloro-5-fluoronicotinic acid - MolDb [\[moldb.com\]](https://moldb.com)
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